molecular formula C16H19N5 B15110266 (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine

(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine

Cat. No.: B15110266
M. Wt: 281.36 g/mol
InChI Key: FPTNSSHMIFPVRA-UHFFFAOYSA-N
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Description

(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core, with a hydrazine moiety at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted pyrazoles under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, organometallic reagents, and catalysts such as palladium or copper complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced analogs. Substitution reactions can result in a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The pyrazolo[1,5-a]pyrimidine core may also interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

    (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-amine: Similar structure but with an amine group instead of a hydrazine moiety.

    (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine: Similar core structure with a pyridin-2-ylmethyl-amine group.

Uniqueness: The uniqueness of (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine lies in its hydrazine moiety, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and enables the exploration of novel chemical reactions.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C16H19N5/c1-10(2)13-9-14(19-17)21-16(18-13)15(11(3)20-21)12-7-5-4-6-8-12/h4-10,19H,17H2,1-3H3

InChI Key

FPTNSSHMIFPVRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NN

Origin of Product

United States

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